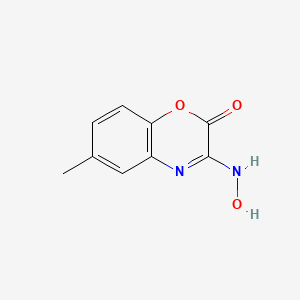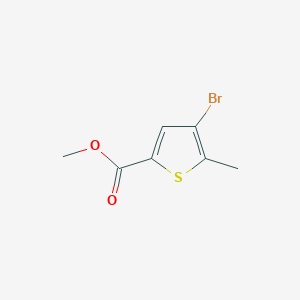
4-溴-5-甲基噻吩-2-甲酸甲酯
描述
“Methyl 4-bromo-5-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 237385-15-8 . It has a molecular weight of 235.1 . The IUPAC name for this compound is methyl 4-bromo-5-methyl-2-thiophenecarboxylate . The compound is in liquid form .
Molecular Structure Analysis
The Inchi Code for “Methyl 4-bromo-5-methylthiophene-2-carboxylate” is 1S/C7H7BrO2S/c1-4-5 (8)3-6 (11-4)7 (9)10-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.科学研究应用
Medicinal Chemistry: Anticancer Agents
Methyl 4-bromo-5-methylthiophene-2-carboxylate: is a thiophene derivative, a class of compounds known for their wide range of pharmacological properties. Thiophene derivatives have been studied for their anticancer activities . The compound’s structure allows for the synthesis of analogs that can be tested against various cancer cell lines, aiding in the discovery of new chemotherapeutic agents.
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are pivotal in the development of organic semiconductors . The bromine and ester functional groups in Methyl 4-bromo-5-methylthiophene-2-carboxylate offer points of chemical modification, which can be exploited to tune the electronic properties of semiconductor materials for applications like organic field-effect transistors (OFETs).
Material Science: Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The specific structure of Methyl 4-bromo-5-methylthiophene-2-carboxylate could be incorporated into coatings or additives to protect metals from corrosion, especially in harsh environments.
Pharmaceutical Applications: Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) . Research into Methyl 4-bromo-5-methylthiophene-2-carboxylate could lead to the synthesis of new drugs that modulate inflammatory responses in the body.
Antimicrobial Research
Thiophene derivatives exhibit antimicrobial properties, making them useful in the search for new antibiotics . Methyl 4-bromo-5-methylthiophene-2-carboxylate can serve as a starting point for the synthesis of compounds that could be potent against resistant strains of bacteria.
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, thiophene-based compounds are used in the fabrication of the emissive layer . The molecular structure of Methyl 4-bromo-5-methylthiophene-2-carboxylate could be modified to create new OLED materials with improved luminosity and color purity.
Anesthetic Formulations
Some thiophene derivatives are used as local anesthetics . Research into Methyl 4-bromo-5-methylthiophene-2-carboxylate could contribute to the development of new anesthetic agents with potentially fewer side effects and longer duration of action.
Synthesis of Heterocycles
Thiophene derivatives are key intermediates in the synthesis of complex heterocyclic structures . Methyl 4-bromo-5-methylthiophene-2-carboxylate can be used in various synthetic routes, such as the Gewald reaction, to create novel heterocycles with potential applications in diverse fields of chemistry.
属性
IUPAC Name |
methyl 4-bromo-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUJLTFSPCLOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594903 | |
| Record name | Methyl 4-bromo-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-methylthiophene-2-carboxylate | |
CAS RN |
237385-15-8 | |
| Record name | Methyl 4-bromo-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)
![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)
![Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate](/img/structure/B1320587.png)
![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)
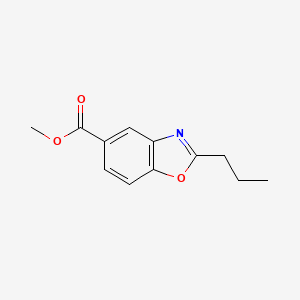
![tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320594.png)
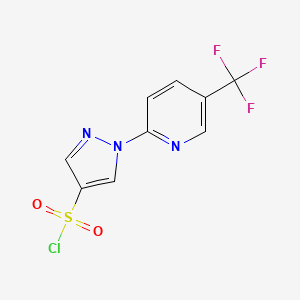
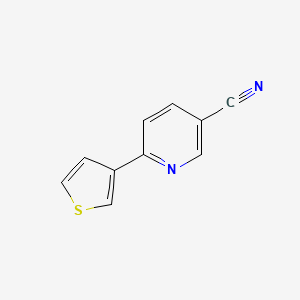
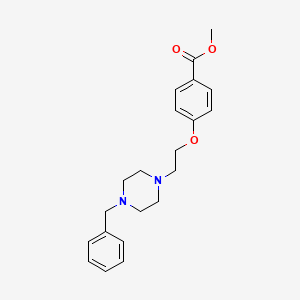
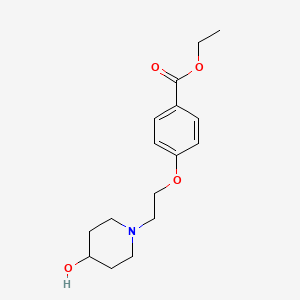

![7-Fluorobenzo[B]thiophene-2-carboxylic acid](/img/structure/B1320608.png)
